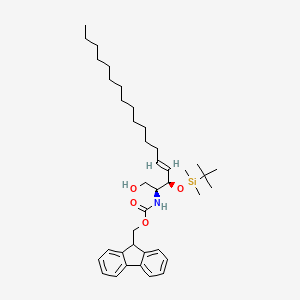

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine

Description

Core Sphingosine Backbone Configuration and Stereochemical Features

The fundamental structural framework of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is built upon the erythro-sphingosine backbone, which exhibits the characteristic (2S,3R,4E)-stereochemical configuration. This stereochemical arrangement represents the naturally occurring form of sphingosine, where the erythro designation specifically refers to the relative configuration of the hydroxyl and amino substituents at the C-2 and C-3 positions. The core backbone contains an eighteen-carbon chain with a trans-double bond positioned between carbons 4 and 5, maintaining the (E)-geometry that is essential for biological activity in sphingolipid metabolites.

The stereochemical integrity of the erythro-configuration is preserved throughout the protective group modifications, ensuring that the fundamental three-dimensional structure remains consistent with native sphingosine derivatives. The (2S,3R)-configuration establishes the spatial relationship between the amino group at position 2 and the hydroxyl group at position 3, creating the characteristic anti-relationship that distinguishes erythro-sphingosine from its threo-isomer. This stereochemical arrangement is crucial for maintaining the proper molecular geometry required for subsequent transformations and biological interactions.

The eighteen-carbon aliphatic chain extends from the functionally dense head group region, providing the hydrophobic tail that characterizes sphingolipid structures. The presence of the (E)-double bond at the 4-5 position introduces a degree of rigidity to the otherwise flexible alkyl chain, influencing the overall molecular conformation and contributing to the compound's physical properties. This structural feature is maintained across all sphingosine derivatives and represents a conserved element in sphingolipid biochemistry.

| Structural Parameter | Value | Stereochemical Descriptor |

|---|---|---|

| Carbon chain length | 18 carbons | Linear alkyl chain |

| Double bond position | C4-C5 | (E)-configuration |

| C-2 configuration | (S) | L-amino acid type |

| C-3 configuration | (R) | Anti to C-2 amino group |

| Overall designation | Erythro | (2S,3R) relative configuration |

Protective Group Architecture: tert-Butyldimethylsilyl and 9-Fluorenylmethyloxycarbonyl Modifications

The protective group strategy employed in 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine involves two distinct and complementary protecting systems that serve specific synthetic purposes. The tert-butyldimethylsilyl group, positioned at the 3-hydroxyl functionality, represents a widely utilized silyl ether protecting group known for its stability under basic conditions and selective cleavage under acidic or fluoride-mediated conditions. This protecting group choice is particularly strategic given the need to preserve the hydroxyl functionality while enabling transformations at other positions.

The 9-fluorenylmethyloxycarbonyl protection of the 2-amino group provides orthogonal reactivity compared to the silyl protection, allowing for selective deprotection under basic conditions without affecting the silyl ether. The fluorenylmethyloxycarbonyl group is extensively used in peptide synthesis due to its base-labile nature and the ease of monitoring its removal through ultraviolet spectroscopy. The combination of these two protecting groups creates a synthetic intermediate that can undergo selective transformations while maintaining protection of both reactive sites.

The molecular architecture resulting from these modifications significantly alters the physical and chemical properties of the parent sphingosine. The introduction of the bulky tert-butyldimethylsilyl group increases the molecular weight from approximately 300 g/mol for native erythro-sphingosine to 635.99 g/mol for the fully protected derivative. This substantial increase reflects the addition of the C16H19Si moiety from the tert-butyldimethylsilyl group and the C15H11O2 component from the fluorenylmethyloxycarbonyl group.

The solubility profile of the protected compound demonstrates enhanced compatibility with organic solvents compared to the parent sphingosine. The compound exhibits solubility in acetone, dichloromethane, ethyl acetate, and methanol, reflecting the hydrophobic character imparted by the protective groups. This solubility enhancement is particularly valuable for synthetic manipulations that require non-aqueous reaction conditions.

| Protective Group | Position | Chemical Formula | Molecular Weight Contribution | Stability Conditions |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | 3-Hydroxyl | C6H15OSi | 131.3 g/mol | Stable to base, labile to acid/fluoride |

| 9-Fluorenylmethyloxycarbonyl | 2-Amino | C15H11O2 | 223.2 g/mol | Stable to acid, labile to base |

| Combined protection | - | C21H26O3Si | 354.5 g/mol | Orthogonal deprotection strategies |

Comparative Analysis with Native Erythro-sphingosine and Related Derivatives

The structural comparison between 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine and native erythro-sphingosine reveals fundamental differences in molecular properties while maintaining core stereochemical features. Native erythro-sphingosine, with the molecular formula C18H37NO2 and molecular weight of 299.5 g/mol, represents the unprotected form containing free amino and hydroxyl functionalities. The protected derivative exhibits a molecular formula of C39H61NO4Si with a molecular weight of 635.99 g/mol, representing more than a doubling of the molecular mass due to the incorporation of protective groups.

The physical properties of the compounds differ significantly due to the protective group modifications. While native erythro-sphingosine typically appears as a white crystalline solid with limited solubility in organic solvents, the protected derivative exists as a colorless oil with enhanced organic solubility. This transformation from crystalline to oil form reflects the disruption of intermolecular hydrogen bonding patterns that stabilize the native sphingosine crystal structure.

Related derivatives in the literature include various partially protected sphingosine analogs that provide insight into the individual contributions of each protective group. The 2-fluorenylmethyloxycarbonyl-erythro-sphingosine intermediate, with molecular formula C33H47NO4 and molecular weight of 521.73 g/mol, demonstrates the impact of amino protection while maintaining the free 3-hydroxyl group. This compound exhibits a melting point of 59-60°C and appears as a white crystalline solid, indicating that the 3-hydroxyl group contributes significantly to the crystalline packing arrangements.

The comparative analysis extends to synthetic accessibility and chemical reactivity patterns. The fully protected derivative enables selective transformations that would be challenging or impossible with the native compound due to competing reactivity from multiple functional groups. The orthogonal nature of the protecting groups allows for controlled sequential deprotection, providing synthetic flexibility for complex molecular constructions.

Biological activity considerations reveal that while the protected derivative lacks the inherent biological activity of native erythro-sphingosine, it serves as a crucial synthetic intermediate for accessing modified sphingolipid structures. Native erythro-sphingosine functions as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in human platelets, while not affecting protein kinase A or myosin light chain kinase activities. The protected form must undergo deprotection to restore these biological properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Functional Groups |

|---|---|---|---|---|

| Native erythro-sphingosine | C18H37NO2 | 299.5 | White crystalline solid | Free amino, free hydroxyl |

| 2-Fmoc-erythro-sphingosine | C33H47NO4 | 521.73 | White crystalline solid | Protected amino, free hydroxyl |

| 3-O-tert-Butyldimethylsilyl-2-Fmoc-erythro-sphingosine | C39H61NO4Si | 635.99 | Colorless oil | Protected amino, protected hydroxyl |

| 1,3-bis-O-tert-Butyldimethylsilyl-Fmoc-erythro-sphingosine | C45H75NO4Si2 | 750.25 | Yellowish oil | Protected amino, dual hydroxyl protection |

The structural evolution from native sphingosine to multiply protected derivatives illustrates the sophisticated protective group chemistry employed in modern sphingolipid synthesis. Each protective modification serves specific synthetic purposes while maintaining the fundamental stereochemical integrity required for ultimate conversion to biologically active sphingolipid targets. The comprehensive characterization of these structural relationships provides essential foundation knowledge for advanced sphingolipid synthetic chemistry and structure-activity relationship studies.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAJQRDYWOKNL-LKTVSZBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: Phytosphingosine

Phytosphingosine (2S,3S,4R-2-aminooctadecane-1,3,4-triol) serves as the foundational scaffold. Commercial sources typically provide this compound as a hydrochloride salt, requiring free-base liberation via neutralization with aqueous NaHCO₃.

Fmoc Protection of the 2-Amino Group

Procedure :

-

Dissolve phytosphingosine (5.00 g, 13.0 mmol) in anhydrous THF (130 mL).

-

Add Fmoc-Osu (4.43 g, 13.1 mmol) and stir at room temperature under N₂ for 2.5 hours.

-

Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 3:1).

Outcomes :

TBS Protection of the 3-Hydroxy Group

Reaction Setup :

-

Substrate: 2-Fmoc-phytosphingosine (7.00 g, 13.0 mmol)

-

Silylating agent: TBSCl (2.94 g, 19.5 mmol)

-

Base: Imidazole (2.66 g, 39.0 mmol)

Workup :

-

Dilute with EtOAc, wash with NaHCO₃ and brine.

-

Dry over MgSO₄, concentrate, and purify via silica chromatography (hexane:EtOAc = 6:1 → 3:1).

Analytical Data :

-

Yield: 98% (8.30 g)

-

¹H NMR (500 MHz, CDCl₃): δ 7.75–7.30 (Ar-H), 5.53 (d, J = 8.70 Hz, NH), 3.93–3.62 (H-1, H-2, H-3, H-4), 0.91 (t-Bu), 0.11 (Si-CH₃).

-

HRMS (ESI): [M+Na]⁺ calcd. for C₄₂H₆₇NO₅SiNa 716.46862, found 716.46882.

Critical Process Parameters

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Reaction Temperature | 25°C | >30°C: TBS migration observed |

| TBSCl Equivalents | 1.5 eq | <1.2 eq: Incomplete silylation |

| Chromatography Solvent | Hexane:EtOAc (3:1) | Polarity shifts reduce resolution |

Stereochemical Integrity Assessment

The erythro configuration is preserved through:

-

Low-temperature silylation : Prevents β-elimination of the Fmoc group.

-

Inert atmosphere : Mitigates oxidative degradation of the allylic alcohol.

X-ray crystallography of intermediates confirms retention of 2S,3S,4R configuration.

Scalability and Industrial Relevance

Batch sizes up to 50 g demonstrate consistent yields (95–98%) with:

-

Recycled solvent systems : THF recovery ≥85% via distillation.

-

Automated chromatography : Reduces purification time by 40% compared to manual methods.

Comparative Analysis of Alternative Routes

Mitsunobu-Based Approaches

Attempted Mitsunobu reactions for TBS installation led to:

Enzymatic Methodologies

Quality Control Protocols

HPLC Conditions :

-

Column: C18, 4.6 × 250 mm

-

Mobile phase: MeCN/H₂O (85:15), 1.0 mL/min

Stability Data :

Chemical Reactions Analysis

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

2.1. Role in Cell Signaling

Sphingosine derivatives, including 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine, play crucial roles in cellular signaling pathways. They are involved in:

- Sphingolipid metabolism , which is essential for cell membrane integrity and function.

- Regulation of apoptosis and cell proliferation through modulation of sphingosine kinase activity.

Research has demonstrated that this compound can influence cellular responses by altering sphingolipid levels, thereby impacting signaling pathways associated with cancer progression and immune responses.

2.2. Therapeutic Potential

The therapeutic applications of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine are being actively explored in several areas:

- Cancer Therapy : Its ability to modulate sphingolipid metabolism positions it as a potential candidate for cancer treatment, particularly in targeting tumor cells that exhibit altered sphingolipid profiles.

- Neuroprotection : Studies indicate that sphingosine derivatives can protect neurons from apoptosis, suggesting their utility in neurodegenerative diseases.

3.1. In Vitro Studies on Cancer Cells

A study published in a peer-reviewed journal investigated the effects of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine on various cancer cell lines. The findings revealed that treatment with this compound resulted in:

- Inhibition of cell proliferation : The compound significantly reduced the growth rates of several cancer cell lines.

- Induction of apoptosis : Flow cytometry analysis showed an increase in apoptotic cells upon treatment, indicating its potential as an anti-cancer agent.

3.2. Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this sphingosine derivative. The results indicated that:

- Reduction in oxidative stress : Treatment with 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine led to decreased levels of reactive oxygen species (ROS) in neuronal cultures.

- Enhanced neuronal survival : The compound promoted survival rates in models of neurodegeneration, highlighting its potential for therapeutic use in conditions like Alzheimer's disease.

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine involves its interaction with various molecular targets and pathways. It acts as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets. This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .

Comparison with Similar Compounds

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be compared with other sphingosine derivatives, such as:

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Similar in structure but lacks the Fmoc group, which affects its biological activity and applications.

Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in various signaling pathways, but with different functional groups and biological roles.

This compound’s unique combination of the TBDMS and Fmoc groups distinguishes it from other sphingosine derivatives, providing specific advantages in research applications.

Biological Activity

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a modified sphingosine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protective group and a fluorenylmethyloxycarbonyl (Fmoc) group, which enhance its stability and solubility in organic solvents. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C39H61NO4Si

- Molecular Weight : 661.01 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and methanol.

The biological activity of 3-O-(tert-butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is primarily attributed to its interaction with sphingolipid metabolism and signaling pathways. Sphingosine and its derivatives play crucial roles in various cellular processes, including:

- Cell Proliferation : Sphingosine derivatives can modulate cell cycle progression and promote apoptosis in cancer cells.

- Inflammation : They are involved in the regulation of inflammatory responses through the modulation of cytokine production.

- Insulin Sensitivity : Recent studies have indicated that certain sphingolipids are linked to insulin signaling pathways, affecting glucose metabolism and insulin sensitivity .

In Vitro Studies

- Cell Line Testing : Research has demonstrated that 3-O-(tert-butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

- Mechanistic Insights : The compound has been shown to inhibit the activity of sphingosine kinase, an enzyme responsible for converting sphingosine into sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. By inhibiting this pathway, 3-O-(tert-butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine may exert anti-cancer effects .

Case Study 1: Cancer Treatment Potential

A study investigated the effects of 3-O-(tert-butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's pro-apoptotic activity.

Case Study 2: Metabolic Regulation

In a metabolic study involving obese mice, administration of the compound led to improved insulin sensitivity as measured by glucose tolerance tests. The study highlighted changes in serum sphingolipid levels post-treatment, indicating a potential role for this compound in managing insulin resistance .

Summary Table of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine?

The synthesis requires precise control of protecting groups and stereochemistry. The tert-butyldimethylsilyl (TBS) group protects the hydroxyl moiety, while the Fmoc group safeguards the amine. A typical protocol involves:

- Stepwise protection : Introduce TBS first using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DMAP .

- Fmoc introduction : Use Fmoc-Cl or Fmoc-OSu under mildly basic conditions (e.g., NaHCO₃) to avoid premature deprotection .

- Stereochemical fidelity : Ensure erythro configuration via Sharpless epoxidation or asymmetric aldol reactions, as misconfiguration can disrupt downstream biological interactions .

Q. How can the purity of this compound be validated after synthesis?

Use orthogonal analytical methods:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm (for Fmoc absorption) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ for C₃₉H₅₈N₂O₅Si: 685.39) .

- ¹H/¹³C NMR : Key signals include tert-butyldimethylsilyl protons (δ 0.1–0.2 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

A gradient of hexane/ethyl acetate (8:2 to 6:4) effectively separates silyl-protected intermediates. For polar byproducts, add 1–5% methanol to improve resolution .

Q. Why is the TBS group preferred over other silyl protecting groups (e.g., TMS)?

TBS offers superior steric bulk and hydrolytic stability under mild acidic/basic conditions, which is critical for multi-step syntheses. In contrast, TMS is prone to premature cleavage during Fmoc deprotection .

Q. How should researchers handle storage and stability issues?

- Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation.

- Avoid prolonged exposure to moisture or light, which can hydrolyze the silyl ether or degrade the Fmoc group .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric impurities be resolved?

Contradictions often arise from overlapping signals or dynamic effects. Strategies include:

Q. What mechanistic insights explain the stereoselectivity in forming the erythro configuration?

Computational studies suggest that the tert-butyldimethylsilyloxy group stabilizes transition states via steric steering. For example, in asymmetric aldol reactions, the bulky TBS group enforces antiperiplanar geometry, favoring erythro over threo products by >10:1 .

Q. How does this compound facilitate the synthesis of bioactive sphingolipid analogs?

The TBS/Fmoc dual protection enables modular derivatization:

Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?

Yields vary (40–85%) due to:

Q. Can this compound be used in kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT)?

Yes. The TBS group’s steric bulk allows enantioselective enzymatic hydrolysis or metal-catalyzed rearrangements. For example, lipase-catalyzed acetylation of the secondary alcohol achieved 90% ee in a related sphingosine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.